2-Chloro-8-methoxy-3-methyl-5-nitroquinoline
Description
2-Chloro-8-methoxy-3-methyl-5-nitroquinoline is a multifunctional quinoline derivative characterized by a chloro substituent at position 2, methoxy at position 8, methyl at position 3, and nitro at position 5. The nitro group at position 5 enhances electrophilicity, while the methoxy group at position 8 contributes to solubility in polar solvents. The methyl group at position 3 may influence steric interactions in biological systems.
Structure
3D Structure
Properties
Molecular Formula |
C11H9ClN2O3 |
|---|---|
Molecular Weight |
252.65 g/mol |
IUPAC Name |
2-chloro-8-methoxy-3-methyl-5-nitroquinoline |
InChI |
InChI=1S/C11H9ClN2O3/c1-6-5-7-8(14(15)16)3-4-9(17-2)10(7)13-11(6)12/h3-5H,1-2H3 |
InChI Key |
GYCZGXNFSJRYNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2N=C1Cl)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-methoxy-3-methyl-5-nitroquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 2-chloro-8-methoxy-3-methylquinoline, followed by purification steps to isolate the desired product. The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for the nitration process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-8-methoxy-3-methyl-5-nitroquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Reduction: Formation of 2-chloro-8-methoxy-3-methyl-5-aminoquinoline.
Oxidation: Formation of 2-chloro-8-hydroxy-3-methyl-5-nitroquinoline.
Scientific Research Applications
Biological Studies
Mechanism of Action
The biological activity of 2-Chloro-8-methoxy-3-methyl-5-nitroquinoline is attributed to its ability to undergo bioreduction, forming reactive intermediates that can interact with cellular components. This interaction may lead to the inhibition of specific enzymes or interference with DNA synthesis, contributing to its anticancer and antimicrobial effects .
In Vitro Studies
Research has demonstrated the effectiveness of this compound in various in vitro assays. For example, studies assessing its cytotoxic effects on pancreatic cancer and liver cancer cells have shown promising results, indicating a broad spectrum of activity against different cancer types .
Industrial Chemistry
Synthesis and Production
The synthesis of this compound typically involves multi-step reactions starting from available precursors. Common methods include nitration processes using strong acids like sulfuric and nitric acid. In industrial settings, optimized synthetic routes are essential for high yield and purity, often incorporating green chemistry principles to minimize environmental impact.
Applications in Material Science
Beyond medicinal applications, this compound can serve as a precursor for synthesizing advanced materials. Its structural properties allow it to be used in creating novel compounds with specific functionalities for industrial applications .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Anticancer Activity | Significant cytotoxic effects on colorectal cancer cell lines; potential for further development. |
| Antimicrobial Properties | Effective against various bacterial strains; potential use in antibiotic development. |
| Antimalarial Potential | Structural similarity to known antimalarials; further research needed for specific efficacy. |
| Biological Studies | Mechanism involves bioreduction; effective in various in vitro assays. |
| Industrial Chemistry | Multi-step synthesis involving nitration; potential applications in material science. |
Mechanism of Action
The mechanism of action of 2-Chloro-8-methoxy-3-methyl-5-nitroquinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with DNA synthesis, contributing to its biological activity .
Comparison with Similar Compounds
a) Substituent Position Effects
b) Functional Group Impacts
- Methoxy vs. Ethyl: The methoxy group in 8-methoxy-5-nitroquinoline improves water solubility compared to ethyl substituents in 6-Bromo-8-ethyl-5-nitroquinoline, which may reduce bioavailability .
- Hydroxyl Group: The presence of a hydroxyl group in 6-Chloro-8-ethyl-2-hydroxy-5-nitroquinoline enhances hydrogen-bonding capacity, which could improve target binding in biological systems .
Biological Activity
2-Chloro-8-methoxy-3-methyl-5-nitroquinoline is a compound of interest due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article synthesizes data from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a quinoline core, which is known for its diverse biological activities. The presence of chlorine, methoxy, and nitro groups significantly influences its reactivity and interaction with biological targets.
Cytotoxic Activity
Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. A study evaluated its efficacy on pancreatic cancer (PANC-1), colorectal cancer (HCT116), liver cancer (SMMC-7721), and gastric cancer (AGS) cells. The results showed that the compound had an IC50 value of 0.35 μM against HCT116 cells, indicating potent cytotoxicity compared to standard chemotherapy agents like 5-Fluorouracil (5-FU), which demonstrated minimal effects at similar concentrations .
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (μM) | Comparison with 5-FU |
|---|---|---|
| HCT116 | 0.35 | Significantly higher |
| Caco-2 | Not specified | Higher than 5-FU |
| SMMC-7721 | Not specified | Not specified |
| AGS | Not specified | Not specified |
The cytotoxic mechanism of this compound involves cell cycle arrest at the G2/M phase, which was confirmed through flow cytometry analysis. This arrest contributes to the inhibition of cell proliferation in colorectal cancer cells . The compound's ability to intercalate into DNA and inhibit topoisomerase II activity has been suggested as a potential mechanism behind its anticancer effects.
Case Studies
- Colorectal Cancer : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in viability of HCT116 and Caco-2 cells, supporting its role as a candidate for further development as an anticancer agent .
- Antibacterial Testing : Although specific studies on this compound's antibacterial properties are sparse, related quinoline derivatives have shown effectiveness against resistant bacterial strains, indicating a potential area for exploration with this compound .
Q & A
Q. What are the common synthetic routes for 2-Chloro-8-methoxy-3-methyl-5-nitroquinoline, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves sequential functionalization of the quinoline backbone. Key steps include:
- Nitration : Introducing the nitro group at position 5 using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
- Chlorination : Electrophilic substitution at position 2 using POCl₃ or PCl₅, often requiring anhydrous conditions and reflux .
- Methoxylation and Methylation : Methoxy (position 8) and methyl (position 3) groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation, respectively. Solvent choice (e.g., DMF for polar aprotic conditions) and catalysts (e.g., AlCl₃) influence yields .
Optimization Strategies : - Adjust reaction time and temperature to balance yield and purity (e.g., shorter nitration times reduce byproducts).
- Use Pd/C or Raney Ni for selective reductions where needed .
Q. How is the molecular structure of this compound characterized?
Methodological Answer:
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Assign substituent positions using chemical shifts (e.g., nitro groups deshield adjacent protons; methoxy signals appear as singlets near δ 3.8–4.0 ppm) .
- IR Spectroscopy : Confirm functional groups (e.g., NO₂ asymmetric stretching at ~1520 cm⁻¹) .
- X-ray Crystallography : Resolve planar quinoline geometry and substituent orientations. For example, the methoxy group at position 8 may form a dihedral angle of ~70° with the aromatic ring, influencing π-π stacking .
Q. What are the key physicochemical properties relevant to experimental handling?
Methodological Answer:
- Solubility : Poor aqueous solubility (common for nitroquinolines); use DMSO or DMF for stock solutions. Solubility improves slightly in acidic media due to protonation of the quinoline nitrogen .
- Stability : Light-sensitive (nitro groups degrade under UV); store in amber vials at 2–8°C. Stability in DMSO: >6 months at -20°C .
- Melting Point : Expected range 180–200°C (determined via DSC) .
Advanced Research Questions
Q. How does the substitution pattern influence reactivity in nucleophilic substitution reactions?
Methodological Answer: The chloro group at position 2 is highly reactive due to:
- Electronic Effects : Electron-withdrawing nitro (position 5) and methoxy (position 8) groups polarize the C-Cl bond, enhancing susceptibility to nucleophiles (e.g., amines, thiols) .
- Steric Effects : The methyl group at position 3 may hinder substitution at adjacent positions but has minimal impact on position 2.
Case Study : - Replace Cl with amino groups using NH₃/EtOH under reflux. Monitor reaction progress via TLC (Rf shift from 0.7 to 0.3 in ethyl acetate/hexane) .
Q. What approaches study interactions with biological targets like enzymes or DNA?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to predict binding modes with targets (e.g., topoisomerase II). The nitro group forms hydrogen bonds with catalytic residues, while the methoxy group stabilizes hydrophobic pockets .
- Enzyme Inhibition Assays :
- Fluorescence Quenching : Monitor changes in tryptophan emission (λex = 280 nm) upon compound binding to human serum albumin .
- IC₅₀ Determination : Dose-response curves (0.1–100 µM) against cancer cell lines (e.g., MCF-7), with cisplatin as a positive control .
Q. How can contradictions in biological activity data between similar derivatives be resolved?
Methodological Answer:
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example:
- Nitro at position 5 vs. 8: Position 5 enhances DNA intercalation, while position 8 favors enzyme inhibition .
- Methyl vs. ethyl groups: Larger alkyl chains reduce solubility but improve membrane permeability .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, ChEMBL) to identify trends. Use statistical tools (e.g., ANOVA) to assess significance .
Q. What computational methods predict the compound’s behavior in solvent environments?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate solvation energies in water and DMSO using B3LYP/6-311+G(d,p). The nitro group increases polarity, favoring aqueous aggregation .
- Molecular Dynamics (MD) Simulations : Simulate diffusion coefficients in lipid bilayers to assess blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
